molecular formula C8H5F2N B1294412 2,4-Difluorophenylacetonitrile CAS No. 656-35-9

2,4-Difluorophenylacetonitrile

Cat. No. B1294412
CAS RN: 656-35-9
M. Wt: 153.13 g/mol
InChI Key: AGAOESUOSOGZOD-UHFFFAOYSA-N
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Description

2,4-Difluorophenylacetonitrile, also known as 2,4-DFPAN, is a versatile synthetic compound used in a variety of scientific and industrial applications. It is a white, crystalline solid that has a molecular weight of 177.14 g/mol and a melting point of 40-42°C. 2,4-DFPAN is a useful reagent in organic synthesis, and has been used as a starting material in the synthesis of a variety of organic compounds. It is also used in the production of pharmaceuticals and agrochemicals, and has been studied for its potential applications in medical and biological research.

Scientific Research Applications

Synthesis Process

2,4-Difluorophenylacetonitrile is synthesized through a one-pot method starting from 2,4-difluorobenzaldehyde. This involves reduction, chlorination, and cyanation processes. The optimal conditions include using toluene as the water-carrying agent and maintaining a specific temperature and time, resulting in a total yield of 62.1%. This synthesis method is practical for scale-up (Li Han-wei, 2009).

Analytical Chemistry

In analytical chemistry, techniques such as high-performance liquid chromatography (HPLC) are utilized for the determination of related compounds in biological samples. This involves specific methods for sample preparation and analysis, showcasing the compound's utility in analytical applications (Xiao Chen et al., 2018).

Environmental Studies

This compound derivatives are used in environmental studies to understand the fate of contaminants in ecosystems. Techniques like nuclear magnetic resonance (NMR) help in identifying and quantifying contaminants and their metabolites in plant systems (J. Tront & F. Saunders, 2007).

Water Treatment Technologies

The compound's derivatives are studied in water treatment technologies for the removal of herbicides from contaminated water sources. Different methods, including electrochemical processes and biofilm reactors, have been explored for their efficacy in degrading herbicides like 2,4-D (A. Dargahi et al., 2021).

Safety and Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be in a well-ventilated area or outdoors, and away from heat, sparks, open flames, or hot surfaces . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this compound .

Mechanism of Action

Target of Action

This compound is often used as a building block in the synthesis of more complex molecules

Biochemical Pathways

Given its use as a building block in chemical synthesis , it’s possible that its primary role is in the formation of other compounds rather than direct involvement in biochemical pathways.

Result of Action

As a building block in chemical synthesis , its primary role may be in the formation of other compounds, rather than having direct molecular or cellular effects.

properties

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215856
Record name (2,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

656-35-9
Record name 2,4-Difluorophenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-difluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIFLUOROPHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper outlines a novel "one-pot" synthesis method for 2,4-Difluorophenylacetonitrile []. This method streamlines the production process by performing multiple reaction steps in a single reaction vessel. The researchers achieved a 62.1% yield using potassium borohydride as the reducing agent and toluene as the water-carrying agent []. This approach offers advantages in terms of efficiency, cost-effectiveness, and potential for scaling up production compared to multi-step synthetic routes.

Q2: What factors were found to influence the yield of this compound in this synthesis method?

A2: The study identified several factors impacting the yield of this compound. These include the type of reducing agent used, the choice of water-carrying agent, the ratio of reactants, reaction temperature, and reaction time []. For instance, potassium borohydride proved to be a more effective reducing agent compared to other tested options. Similarly, toluene as the water-carrying agent resulted in a higher yield compared to other solvents. Optimizing these parameters was crucial to achieving the highest yield of 62.1% [].

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